6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[34]octane-6,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structureIts structure comprises a spirocyclic core with tert-butyl and ethyl substituents, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted spirocyclic compounds .
Scientific Research Applications
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3Its ability to undergo diverse chemical reactions and its utility in various fields make it a compound of significant interest .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
7-O-tert-butyl 6-O-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-11(16)10-6-14(8-18-9-14)7-15(10)12(17)20-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
RDKWRIDRTTWHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CN1C(=O)OC(C)(C)C)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.